N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 5-chloro-2-methoxyphenyl group linked via a sulfanyl bridge to a 1,4-diazaspiro[4.4]nona-1,3-diene scaffold substituted with a thiophen-2-yl moiety. The presence of the spirocyclic diaza ring and thiophene group distinguishes it from simpler acetamide-based agrochemicals or pharmaceuticals. Its synthesis likely involves multistep reactions, including sulfanyl acetamide coupling and spirocyclic ring formation, as inferred from analogous procedures in sulfur-containing heterocycle synthesis .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S2/c1-26-15-7-6-13(21)11-14(15)22-17(25)12-28-19-18(16-5-4-10-27-16)23-20(24-19)8-2-3-9-20/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBPGKOSWUHHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiophene derivative and a diazaspiro compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated intermediate.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or chloro derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: Its spirocyclic structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents.
Biological Studies: It can be used in studies to understand the interaction of spirocyclic compounds with biological targets.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties.
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues in Agrochemicals
Acetamide derivatives are widely utilized as herbicides and fungicides. Key structural analogues include:
Key Observations :
- Chloroacetamide Backbone : Alachlor and dimethenamid share the 2-chloroacetamide core with the target compound, critical for herbicidal activity via inhibition of very-long-chain fatty acid (VLCFA) synthesis .
- Thiophene/Thienyl Groups: Dimethenamid and thenylchlor incorporate thiophene derivatives, similar to the target compound’s thiophen-2-yl group.
- Spirocyclic vs. Linear Scaffolds: The target compound’s 1,4-diazaspiro[4.4]nona-1,3-diene ring introduces conformational rigidity absent in linear analogues like alachlor. This may enhance target binding specificity, as spirocyclic systems reduce entropic penalties during molecular recognition .
Electronic and Spectroscopic Comparisons
- NMR Analysis : Evidence from compound 1 and 7 in Molecules (2014) demonstrates that substituents in regions analogous to the target compound’s thiophene and diazaspiro groups (e.g., positions 29–36 and 39–44) significantly alter chemical shifts (Δδ = 0.2–0.5 ppm), reflecting changes in electron density and steric environments .
- HOMO-LUMO Profiles: While direct data for the target compound are lacking, Theoretical Investigation for MESP, HOMO-LUMO...
Crystallographic and Stability Considerations
- Crystal Packing : Sulfur-containing acetamides like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () exhibit intermolecular interactions (e.g., C–H⋯O bonds) that stabilize crystal lattices. The target compound’s sulfanyl bridge and spirocyclic system may promote similar packing via S⋯π or hydrogen-bonding interactions .
- Validation Tools : SHELXL () is critical for refining complex structures like the target compound, particularly for resolving disorder in spirocyclic or thiophene-containing systems .
Research Implications and Gaps
- Biological Activity : While herbicidal activity is plausible due to structural parallels with dimethenamid and alachlor, the diazaspiro ring may confer unique pharmacological properties (e.g., kinase inhibition) warranting further study.
- Synthetic Challenges : The spirocyclic and sulfanyl motifs necessitate advanced synthetic strategies, such as transition-metal-catalyzed coupling or photochemical cyclization, as seen in related heterocycle syntheses .
- Computational Modeling : Molecular docking studies using the target compound’s HOMO-LUMO profile (derived from methods in ) could predict binding affinities for herbicide targets (e.g., VLCFA synthase) or disease-related proteins .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHClNOS |
| Molecular Weight | 448.0 g/mol |
| CAS Number | 1223985-20-3 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Spirocyclic Core : Cyclization reactions involving thiophene derivatives and diazaspiro compounds.
- Introduction of the Sulfanyl Group : Nucleophilic substitution reactions where thiols react with halogenated intermediates.
- Attachment of the Acetamide Moiety : Acylation with acetic anhydride or acetyl chloride to form the acetamide group.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can alter enzyme activity or receptor signaling pathways, leading to various biological responses. However, detailed pathways remain to be elucidated through further research.
Biological Activity
Research indicates that compounds with similar structural features may exhibit diverse biological activities including:
- Anticancer Activity : Some spirocyclic compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of thiophene rings is often associated with antimicrobial activity.
- Neuropharmacological Effects : Compounds targeting serotonin receptors can influence neuropharmacological pathways.
Comparative Analysis
When compared to other similar compounds, this compound stands out due to its unique combination of a spirocyclic core with a thiophene ring and sulfanyl group.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-... | Potential anticancer | Spirocyclic structure |
| Other Spirocyclic Compounds | Varies (e.g., antimicrobial) | Different substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
